molecular formula C24H25N3O4 B10991309 (5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B10991309
M. Wt: 419.5 g/mol
InChI Key: SMQVSHGLTYURFZ-UHFFFAOYSA-N
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Description

(5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features both indole and pyridoindole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyridoindole moiety can be synthesized through a series of cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The compound’s structure allows it to bind with high affinity to its targets, enhancing its biological activity .

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

(5,6-dimethoxy-1-methylindol-2-yl)-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C24H25N3O4/c1-26-20-12-23(31-4)22(30-3)10-14(20)9-21(26)24(28)27-8-7-19-17(13-27)16-11-15(29-2)5-6-18(16)25-19/h5-6,9-12,25H,7-8,13H2,1-4H3

InChI Key

SMQVSHGLTYURFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC)OC)OC

Origin of Product

United States

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